molecular formula C17H16N6O3S B2936764 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226453-73-1

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2936764
CAS No.: 1226453-73-1
M. Wt: 384.41
InChI Key: ZAOPNWGQPMUEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. Techniques such as IR, MS, and NMR would likely be used to confirm the structure of the synthesized compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms might make the compound a base, and the presence of the thioether linkage might make the compound somewhat polar .

Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring. Benzimidazoles are part of several drugs and molecules used in research . They are key components to functional molecules that are used in a variety of everyday applications .

Oxadiazoles

are aromatic compounds containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. They have been found in various compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-10-8-14(23-26-10)20-15(24)9-27-17-22-21-16(25-17)7-6-13-18-11-4-2-3-5-12(11)19-13/h2-5,8H,6-7,9H2,1H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOPNWGQPMUEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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